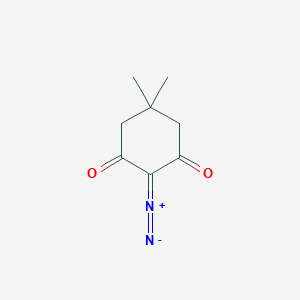
Diazodimedone
Übersicht
Beschreibung
Diazodimedone is a chemical compound with the molecular formula C8H10N2O2 . It is also known by other names such as 2-diazo-5,5-dimethylcyclohexane-1,3-dione . The molecular weight of Diazodimedone is 166.18 g/mol .
Molecular Structure Analysis
The molecular structure of Diazodimedone consists of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI string representation of Diazodimedone is InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 .
Chemical Reactions Analysis
Diazodimedone, like other diazo compounds, can undergo various reactions. For instance, it can react with sulfonium ylides and enamines to form zwitterions . These zwitterions can then undergo various subsequent reactions .
Physical And Chemical Properties Analysis
Diazodimedone has a molecular weight of 166.18 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 36.1 Ų .
Wissenschaftliche Forschungsanwendungen
Annulation Reactions
Diazodimedone is used in annulation reactions, specifically in (4 + 1) annulations with α-oxoketenes . These reactions are carried out with stabilized sulfur ylides to produce functionalized 3-hydroxyfurans . The reaction proceeds in two steps via a short-lived betaine intermediate .
Generation of α-Oxoketenes
Diazodimedone serves as a source of α-oxoketenes . These highly reactive intermediates are generated in situ and have a rich chemistry . They are commonly derived from the thermal decomposition of dioxinones or from a thermal or photochemical Wolff rearrangement of 2-diazo-1,3-dicarbonyls .
Synthesis of Bipolar Ions
Reactions of tris(diethylamino)phosphine with diazodimedone have been reported to afford crystalline adducts of bipolar type . The structure of these adducts was established by X-ray diffraction analysis .
Organic Synthesis
Diazodimedone is used in organic synthesis due to its reactivity and versatility . It can react with various compounds to form complex structures, making it a valuable tool in the synthesis of pharmaceuticals and other organic compounds .
Research and Development
Diazodimedone is used in research and development laboratories for the synthesis of new compounds and the study of reaction mechanisms . Its reactivity and versatility make it a valuable tool in these settings .
Education
In educational settings, diazodimedone is used to demonstrate various chemical reactions and principles . Its reactions with other compounds can illustrate concepts such as reaction mechanisms, stereochemistry, and synthetic strategies .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-diazo-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYBIUAWCVPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326565 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazodimedone | |
CAS RN |
1807-68-7 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




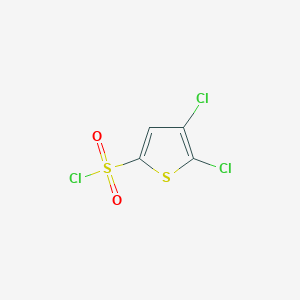

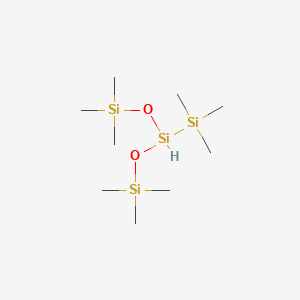


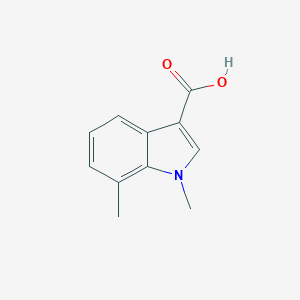
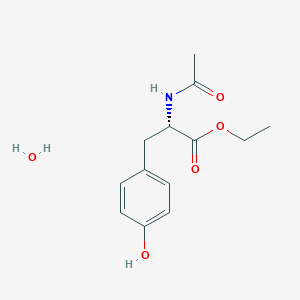


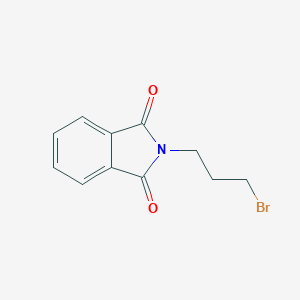

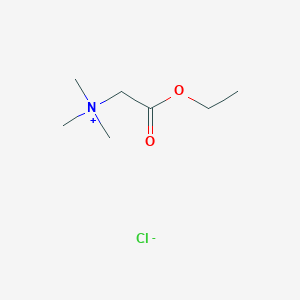
![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)